4-phenyl-2-[(2E)-2-(1-phenylpropylidene)hydrazinyl]-1,3-thiazole
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Overview
Description
4-PHENYL-2-[(2E)-2-(1-PHENYLPROPYLIDENE)HYDRAZIN-1-YL]-1,3-THIAZOLE is a heterocyclic compound that belongs to the thiazole family. Thiazoles are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties . This compound, in particular, has shown promise in various scientific research applications due to its unique chemical structure and reactivity.
Preparation Methods
The synthesis of 4-PHENYL-2-[(2E)-2-(1-PHENYLPROPYLIDENE)HYDRAZIN-1-YL]-1,3-THIAZOLE typically involves the reaction of thioamides with hydrazine derivatives under specific conditions. One common method includes the condensation of 4-phenylthiosemicarbazide with 1-phenyl-2-propanone in the presence of an acid catalyst . The reaction is usually carried out at elevated temperatures to facilitate the formation of the thiazole ring.
Chemical Reactions Analysis
4-PHENYL-2-[(2E)-2-(1-PHENYLPROPYLIDENE)HYDRAZIN-1-YL]-1,3-THIAZOLE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of corresponding amines or alcohols.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in various organic reactions.
Industry: It is used in the production of dyes, biocides, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-PHENYL-2-[(2E)-2-(1-PHENYLPROPYLIDENE)HYDRAZIN-1-YL]-1,3-THIAZOLE involves its interaction with various molecular targets and pathways. In biological systems, it can inhibit the growth of microorganisms by interfering with their metabolic processes. The compound induces oxidative stress in fungal cells, leading to DNA damage and cell death . In cancer cells, it triggers apoptosis through the activation of specific signaling pathways .
Comparison with Similar Compounds
4-PHENYL-2-[(2E)-2-(1-PHENYLPROPYLIDENE)HYDRAZIN-1-YL]-1,3-THIAZOLE is unique due to its specific chemical structure, which imparts distinct biological activities. Similar compounds include:
4-Phenyl-1,3-thiazol-2-yl hydrazine: Known for its antifungal properties.
1-Phenyl-2-(1-phenylethylidene)hydrazine: Exhibits antimicrobial activity.
Thiazole derivatives: A broad class of compounds with diverse biological activities, including antimicrobial, antifungal, and anticancer properties.
These compounds share some structural similarities but differ in their specific biological activities and applications.
Properties
Molecular Formula |
C18H17N3S |
---|---|
Molecular Weight |
307.4 g/mol |
IUPAC Name |
4-phenyl-N-[(E)-1-phenylpropylideneamino]-1,3-thiazol-2-amine |
InChI |
InChI=1S/C18H17N3S/c1-2-16(14-9-5-3-6-10-14)20-21-18-19-17(13-22-18)15-11-7-4-8-12-15/h3-13H,2H2,1H3,(H,19,21)/b20-16+ |
InChI Key |
JUFYVAZPIGYCLH-CAPFRKAQSA-N |
Isomeric SMILES |
CC/C(=N\NC1=NC(=CS1)C2=CC=CC=C2)/C3=CC=CC=C3 |
Canonical SMILES |
CCC(=NNC1=NC(=CS1)C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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